3-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide 3-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
Brand Name: Vulcanchem
CAS No.: 897612-19-0
VCID: VC6778582
InChI: InChI=1S/C19H22ClN3O3S/c20-17-6-4-5-16(15-17)19(24)21-9-14-27(25,26)23-12-10-22(11-13-23)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24)
SMILES: C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl
Molecular Formula: C19H22ClN3O3S
Molecular Weight: 407.91

3-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

CAS No.: 897612-19-0

Cat. No.: VC6778582

Molecular Formula: C19H22ClN3O3S

Molecular Weight: 407.91

* For research use only. Not for human or veterinary use.

3-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide - 897612-19-0

Specification

CAS No. 897612-19-0
Molecular Formula C19H22ClN3O3S
Molecular Weight 407.91
IUPAC Name 3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Standard InChI InChI=1S/C19H22ClN3O3S/c20-17-6-4-5-16(15-17)19(24)21-9-14-27(25,26)23-12-10-22(11-13-23)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24)
Standard InChI Key PQEPDSVAHDIKFM-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl

Introduction

Structural and Molecular Characterization

3-Chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide (CAS 897612-19-0) is a synthetic organic compound featuring a benzamide core modified with a 3-chloro substituent and a sulfonylethylpiperazine side chain. The molecular formula C₁₉H₂₂ClN₃O₃S corresponds to a molecular weight of 407.91 g/mol. The IUPAC name systematically describes its structure: 3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide.

Key Structural Features

  • Benzamide backbone: A benzene ring substituted with a chlorine atom at the 3-position and an amide group at the 1-position.

  • Sulfonylethyl linker: A two-carbon chain bearing a sulfonyl group (–SO₂–) bridges the benzamide and piperazine moieties.

  • 4-Phenylpiperazine: A piperazine ring substituted with a phenyl group at the 4-position, conferring potential pharmacological activity .

Molecular Identifiers

PropertyValue
SMILESC1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl
InChIKeyPQEPDSVAHDIKFM-UHFFFAOYSA-N
PubChem CID7188802

Synthesis and Physicochemical Properties

While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step synthesis involving:

  • Sulfonation: Introduction of the sulfonyl group to ethylenediamine.

  • Piperazine functionalization: Coupling of the sulfonylethyl intermediate with 4-phenylpiperazine.

  • Benzamide formation: Reaction of 3-chlorobenzoic acid derivatives with the sulfonylethylpiperazine amine.

Physicochemical Data

ParameterStatus
SolubilityNot available
Melting/Boiling pointsUndisclosed
StabilityPresumed stable at RT

The lack of solubility data poses challenges for formulation studies, though the sulfonyl and piperazine groups may enhance aqueous solubility compared to simpler benzamides .

Challenges and Future Directions

Research Gaps

  • Pharmacokinetics: No ADMET (absorption, distribution, metabolism, excretion, toxicity) data are publicly available.

  • Target validation: The compound’s specific biological targets and binding affinities require empirical verification.

  • Synthetic scalability: Optimizing yield and purity for large-scale production is undocumented.

Strategic Recommendations

  • In vitro screening: Prioritize assays against GPCR panels and kinase families.

  • Structural analogs: Develop derivatives with varied substituents (e.g., fluoro, methyl) to establish structure-activity relationships.

  • Computational modeling: Use molecular docking to predict target engagement and guide wet-lab experiments.

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